molecular formula C12H18O B026346 Majantol CAS No. 103694-68-4

Majantol

Cat. No.: B026346
CAS No.: 103694-68-4
M. Wt: 178.27 g/mol
InChI Key: FYMOBFDUZIDKMI-UHFFFAOYSA-N
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Description

Majantol (2,2-dimethyl-3-(3-methylphenyl)propanol; CAS 103694-68-4) is a synthetic fragrance ingredient widely used in perfumes, cosmetics, and personal care products for its floral, fresh, and aquatic notes, reminiscent of lily of the valley and white flowers . Discovered in 1985, it is structurally related to dimethyl benzyl carbinol but exhibits a less aldehydic and more aqueous olfactory profile . Its volatility classifies it as a "heart" note, providing mid-lasting fragrance stability .

Properties

IUPAC Name

2,2-dimethyl-3-(3-methylphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-10-5-4-6-11(7-10)8-12(2,3)9-13/h4-7,13H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMOBFDUZIDKMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0051520
Record name 2,2-Dimethyl-3-(3-methylphenyl)propanol
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Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzenepropanol, .beta.,.beta.,3-trimethyl-
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CAS No.

103694-68-4
Record name Majantol
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Record name Majantol
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Record name Benzenepropanol, .beta.,.beta.,3-trimethyl-
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Record name 2,2-Dimethyl-3-(3-methylphenyl)propanol
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Record name 3-(2,2-dimethyl-3-hydroxypropyl)toluene
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Record name 3-(2,2-dimethyl-3-hydroxypropyl) toluene
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Preparation Methods

Alkylation of Isobutyraldehyde

The first step involves the alkylation of isobutyraldehyde with a benzylic halide derivative. Specifically, 3-methylbenzyl chloride reacts with isobutyraldehyde in the presence of a phase-transfer catalyst (PTC), such as tetrabutyl ammonium iodide (TBAI), under alkaline conditions. The reaction proceeds via nucleophilic substitution, where the enolate of isobutyraldehyde attacks the benzylic carbon of the halide.

Reaction Conditions:

  • Solvent: Tetrahydrofuran (THF) or water-THF biphasic system

  • Temperature: 60–80°C

  • Catalyst: 2–5 mol% TBAI

  • Base: Sodium hydroxide (1.5 equivalents)

This step yields 2,2-dimethyl-3-(3-methylphenyl)propanal as an intermediate, which is subsequently reduced to the target alcohol.

Reduction of the Aldehyde Intermediate

The aldehyde intermediate undergoes reduction using sodium borohydride (NaBH₄) or catalytic hydrogenation with palladium on carbon (Pd/C). The choice of reducing agent impacts purity and scalability:

  • NaBH₄ Reduction: Conducted in methanol at 0–5°C, achieving 85–90% yield.

  • Catalytic Hydrogenation: Requires H₂ gas at 50–100 psi and 40–60°C, yielding 92–95% product.

Key Limitation: The benzylic halide starting material is costly, and the alkylation step suffers from moderate selectivity (60–70%), necessitating extensive purification.

Modern Bromomethylation-Alkylation Route

To address the limitations of the original method, an alternative pathway utilizing bromomethyl-substituted aryl compounds was developed. This approach enhances reactivity and reduces side reactions:

Bromomethylation of Aromatic Substrates

3-methyltoluene undergoes bromomethylation using hydrogen bromide (HBr) and paraformaldehyde in acetic acid. This electrophilic substitution reaction introduces a bromomethyl group at the meta position relative to the methyl group:

Reaction Conditions:

  • Solvent: Glacial acetic acid

  • Temperature: 80–90°C

  • Reagents: HBr (48% aqueous), paraformaldehyde (1.2 equivalents)

  • Time: 4–6 hours

The product, 3-(bromomethyl)toluene, is isolated via distillation (bp 120–125°C at 15 mmHg) with 75–80% yield.

Alkylation with Isobutyraldehyde

The bromomethylated derivative reacts with isobutyraldehyde in a single-phase system using tetrabutyl ammonium bromide (TBAB) as a PTC:

Reaction Conditions:

  • Solvent: Dichloromethane (DCM)

  • Temperature: 25–30°C

  • Catalyst: 3 mol% TBAB

  • Base: Potassium carbonate (2 equivalents)

This method achieves 85–88% yield of the aldehyde intermediate, which is then reduced to this compound as described in Section 1.2.

Advantages Over Patent Route:

  • Higher regioselectivity (>90%) due to the superior leaving-group ability of bromide vs. chloride.

  • Milder reaction conditions (room temperature vs. 60–80°C).

  • Reduced purification requirements.

Comparative Analysis of Synthetic Methods

The table below summarizes the critical parameters of the two dominant preparation routes:

ParameterPatent Route (1985)Bromomethylation Route (2012)
Starting Material 3-Methylbenzyl chloride3-Methyltoluene
Alkylation Catalyst TBAITBAB
Reaction Temp. 60–80°C25–30°C
Yield (Aldehyde) 60–70%85–88%
Selectivity Moderate (65%)High (>90%)
Cost Efficiency Low (expensive halide)Moderate
Scalability Industrial (patented)Lab-optimized

Industrial-Scale Optimization

Modern production facilities employ hybrid strategies to balance cost and efficiency. For example, continuous-flow reactors are used for the bromomethylation step to enhance heat transfer and reduce reaction time from 6 hours to 45 minutes. Additionally, in-situ generation of HBr from NaBr and sulfuric acid lowers raw material costs by 20–25%.

Critical Considerations for Industrial Synthesis:

  • Solvent Recovery: THF and DCM are recycled via distillation, achieving >95% recovery rates.

  • Waste Management: Bromide byproducts are neutralized with calcium hydroxide to form insoluble CaBr₂, which is filtered and disposed of as non-hazardous waste.

  • Purity Standards: The final product is distilled under vacuum (bp 277°C at 760 mmHg) to achieve ≥98% purity (GC analysis).

Emerging Techniques and Research Gaps

Recent studies explore enzymatic reduction of the aldehyde intermediate using alcohol dehydrogenases (ADHs). For instance, ADH from Lactobacillus kefir reduces 2,2-dimethyl-3-(3-methylphenyl)propanal to this compound with 94% enantiomeric excess (ee) under mild conditions (pH 7.0, 30°C). While promising, this method remains limited by enzyme cost and scalability challenges.

Unresolved Challenges:

  • Development of asymmetric synthesis routes for enantiopure this compound.

  • Replacement of halogenated solvents with ionic liquids or supercritical CO₂.

  • Lifecycle analysis to compare the environmental impact of bromine- vs. chlorine-based routes.

Chemical Reactions Analysis

Types of Reactions: Majantol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Further reduction can yield different alcohol derivatives.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.

Major Products: The major products formed from these reactions include various alcohols, aldehydes, and acids, depending on the reaction conditions and reagents used .

Scientific Research Applications

Chemical Applications

Model Compound in Research
Majantol serves as a model compound in studies investigating the reactivity of aromatic alcohols. Its structure allows researchers to explore reaction mechanisms and the behavior of similar compounds under various conditions.

Synthetic Routes
The compound is synthesized through a two-step process involving alkylation and reduction. The alkylation of isobutyraldehyde followed by reduction leads to the formation of this compound. This method is optimized for industrial production to ensure high yield and purity.

Biological Applications

Interaction with Biological Systems
Research has indicated that this compound may interact with various biological systems, including enzymes and receptors. Its potential effects on these systems are under investigation, which could lead to insights into its therapeutic properties.

Fragrance Allergy Studies
this compound has been identified as a fragrance contact allergen, with studies suggesting its use in patch testing for patients with suspected fragrance allergies. However, avoidance can be challenging due to its common presence in personal care products without specific labeling .

Medicinal Applications

Therapeutic Potential
Although primarily recognized for its use in fragrances, this compound is being explored for potential therapeutic applications. Its interaction with olfactory receptors may have implications for understanding sensory perception and developing treatments for olfactory disorders .

Industrial Applications

Fragrance Industry
this compound is extensively used in the formulation of perfumes, cosmetics, soaps, detergents, and other personal care products. Its pleasant floral scent makes it a desirable ingredient for enhancing product appeal . The compound's regulatory status is relatively favorable compared to other floral aldehydes, allowing for broader application in commercial products.

Case Studies and Research Findings

  • Fragrance Allergy Research
    • A study highlighted the sensitization rates associated with this compound, indicating its relevance as a fragrance allergen. Patch testing has shown it could be beneficial for diagnosing fragrance allergies despite challenges in avoidance due to product labeling issues .
  • Structure-Odor Relationship Studies
    • Research into this compound's analogs, such as sila-majantol and germa-majantol, has provided insights into how structural variations affect sensory properties. These findings could inform future fragrance design by leveraging bioisosteric substitutions to create novel scents .
  • Safety Assessments
    • Safety evaluations have indicated that this compound does not present significant genotoxic risks or allergenic potential at typical exposure levels found in consumer products. This supports its continued use within established safety parameters .

Mechanism of Action

Majantol exerts its effects primarily through its interaction with olfactory receptors. The compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of its characteristic floral scent. The molecular targets include various olfactory receptors, and the pathways involved are part of the broader olfactory signaling mechanism .

Comparison with Similar Compounds

Key Properties

  • Molecular formula: C₁₂H₁₈O
  • Molecular weight: 178.27 g/mol
  • Boiling point: 289°C
  • Log P: 3.38 (indicating moderate lipophilicity)
  • Stability: Susceptible to discoloration under alkaline conditions .

Comparison with Structurally Similar Compounds

Lilial® (Butylphenyl Methylpropional)

  • Structural Similarity : Both are floral-aldehydic molecules.
  • Olfactory Differences : Lilial has a stronger aldehydic character, while Majantol is fresher and more aquatic .
  • Regulatory Status: Lilial is heavily restricted under EU regulations (EC No. 1223/2009) due to reproductive toxicity concerns, whereas this compound remains less regulated but is restricted by IFRA for organochlorine impurities (<25 ppm) .
  • Allergenicity : Lilial has a higher sensitization prevalence (1.5–3.2% in patch tests), compared to this compound’s 0.3–0.76% .

Bourgeonal® (3-(4-tert-Butylphenyl)propanal)

  • Functional Role : Both are used in lily-of-the-valley accords.
  • Chemical Differences : Bourgeonal is an aldehyde, while this compound is an alcohol.
  • Performance : Bourgeonal has a sharper, more diffusive scent, whereas this compound provides a softer, longer-lasting effect .

Phenoxanol® (3-Methyl-5-phenylpentanol)

  • Constitutional Isomer : Shares the same molecular formula as this compound but differs in aromatic substitution (para vs. meta).
  • Olfactory Profile: Phenoxanol has rosy and green nuances, contrasting with this compound’s aquatic freshness .

Comparison with Silicon Analogs

Silicon-based analogs of this compound (e.g., compound 18) were synthesized to explore odor modulation. However, these analogs exhibited weaker intensity and less distinct floral character compared to this compound . A hybrid structure combining this compound and linalool’s silicon switch (compound 20) showed enantiomer-dependent odor profiles: the dextro-form (α-22) lacked floral notes and was described as "mushroom-like," while the levo-form resembled a subdued this compound .

Allergenicity and Clinical Data

This compound is a significant contact allergen, with sensitization rates of 0.36–0.76% in European patch-test populations . Key findings include:

  • Clinical Relevance : Positive patch-test reactions are predominantly weak (80% of cases), and co-reactivity with other fragrances (e.g., Lyral®) is common .

Table 1: Allergen Prevalence in Patch Tests

Compound Prevalence (%) Source
This compound 0.3–0.76
Lilial® 1.5–3.2
Hydroxycitronellal 1.8–2.5

Stability and Regulatory Considerations

  • IFRA Restrictions: this compound is permitted only if organochlorine content is ≤25 ppm, addressing dermal sensitization risks .
  • Formulation Use : Typical concentrations range from 0.01% to 8.6%, depending on product category (e.g., 0.034% in leave-on cosmetics) .

Performance in Blends

This compound is often blended with 3-methylbenzyl isobutyrate (1:5 to 1:1000 ratio) to enhance floral freshness . It also synergizes with Hedione® (methyl dihydrojasmonate) and Florol® (tetrahydromuguol) for complex floral bouquets .

Table 2: Olfactory Comparison with Key Analogs

Compound Odor Profile Intensity Stability
This compound Fresh, aquatic, floral Moderate Good
Lilial® Aldehydic, metallic floral High Poor*
Phenoxanol® Rosy, green Moderate Excellent
Silicon Analog 18 Weak floral, less distinct Low Moderate

*Lilial’s stability is compromised under UV exposure.

Biological Activity

Majantol, scientifically known as 2,2-Dimethyl-3-(m-tolyl)propan-1-ol, is a synthetic compound primarily utilized in the fragrance industry due to its pleasant floral-aldehydic scent, reminiscent of lily of the valley and other white flowers. Its biological activity has garnered attention not only for its sensory properties but also for its potential interactions with biological systems. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, safety assessments, and relevant case studies.

Target and Mode of Action

This compound primarily interacts with olfactory receptors in the nasal cavity. When inhaled, it binds to these receptors, triggering a neural response that the brain interprets as a specific scent. This interaction is crucial in the fragrance industry, where the perception of scent plays a significant role in product formulation and consumer preference.

Biological Interactions

Research indicates that this compound may also interact with various biological systems beyond olfactory receptors. Investigations have explored its effects on enzymes and potential therapeutic properties. However, most studies focus on its sensory attributes rather than extensive pharmacological effects .

Allergic Reactions

A study conducted in Germany identified a 0.5% prevalence of allergic reactions to this compound among 6,573 patients undergoing patch testing for eczema. This suggests that while generally safe for use in cosmetics and fragrances, there is a potential for sensitization in susceptible individuals.

Mutagenicity Studies

Safety assessments have been conducted to evaluate the mutagenicity of this compound. An in vitro Ames test showed no significant increases in revertant colonies across various concentrations tested, indicating that this compound is not mutagenic under these conditions . Additionally, an in vivo micronucleus assay conducted on mice also indicated no significant clastogenic effects .

Clinical Evidence

Clinical studies have reported cases of contact dermatitis linked to products containing this compound. For instance, one study highlighted two cases of occupational allergic contact dermatitis associated with exposure to products containing this compound . Such findings emphasize the importance of monitoring allergic reactions among consumers using products with fragrance components.

Comparative Studies

This compound has been compared with its analogs, such as sila-majantol and germa-majantol. These analogs exhibit variations in odor profiles and biological interactions, providing insights into structure-odor relationships in fragrance chemistry. For example:

CompoundOdor ProfileNotes
This compoundFloral-aldehydicStrong resemblance to lily of the valley
Sila-majantolLess intense, terpineol-like notesRetains some floral characteristics
Germa-majantolWeak odorLess characteristic compared to this compound

These comparisons highlight how minor structural changes can significantly impact sensory properties and potential biological activities.

Applications in Research and Industry

This compound's applications extend beyond fragrance formulation:

  • Chemistry : It serves as a model compound for studying aromatic alcohols and their reactivity.
  • Biology : Investigated for interactions with enzymes and potential effects on biological systems.
  • Medicine : Although primarily used in fragrances, its possible therapeutic properties warrant further exploration.

The versatility of this compound in various fields underscores its significance as both a fragrance ingredient and a subject of scientific inquiry .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Majantol
Reactant of Route 2
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